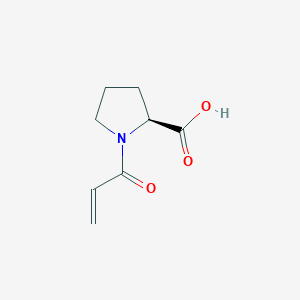
Acryloyl-l-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acryloyl-l-proline is a compound that combines the structural features of acryloyl and l-proline. It is known for its unique properties and applications in various fields, including polymer chemistry and biomedical research. The compound is characterized by the presence of an acryloyl group attached to the l-proline molecule, which imparts specific reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions: Acryloyl-l-proline can be synthesized through the reaction of acryloyl chloride with l-proline in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane. The process involves the formation of an amide bond between the acryloyl group and the amino group of l-proline .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow processes are often employed to ensure efficient and controlled reactions. These processes involve the use of tubular reactors where the reactants are continuously fed, and the product is continuously removed, minimizing side reactions and improving yield .
Chemical Reactions Analysis
Types of Reactions: Acryloyl-l-proline undergoes various chemical reactions, including:
Polymerization: It can polymerize to form hydrogels and other polymeric materials.
Substitution Reactions: The acryloyl group can participate in nucleophilic substitution reactions.
Addition Reactions: The double bond in the acryloyl group can undergo addition reactions with various nucleophiles.
Common Reagents and Conditions:
Polymerization: Initiated by free radicals or UV light.
Substitution Reactions: Typically involve nucleophiles like amines or thiols.
Addition Reactions: Can be catalyzed by acids or bases.
Major Products:
Hydrogels: Formed through polymerization.
Substituted Derivatives: Formed through nucleophilic substitution.
Addition Products: Formed through addition reactions.
Scientific Research Applications
Acryloyl-l-proline has a wide range of applications in scientific research:
Polymer Chemistry: Used to create thermoresponsive and pH-responsive polymers for drug delivery systems.
Biomedical Research: Employed in the development of biocompatible materials for tissue engineering and regenerative medicine.
Drug Delivery: Utilized in the design of nanogels and hydrogels for controlled drug release.
Material Science: Applied in the synthesis of smart materials that respond to environmental stimuli.
Mechanism of Action
The mechanism of action of acryloyl-l-proline in its applications involves its ability to form polymers and interact with biological molecules. In drug delivery systems, the compound’s thermoresponsive and pH-responsive properties allow it to release drugs in a controlled manner. The molecular targets and pathways involved include interactions with cellular membranes and proteins, facilitating targeted delivery and release of therapeutic agents .
Comparison with Similar Compounds
Acryloyl-l-proline methyl ester: Similar in structure but with a methyl ester group.
N-acryloyl-l-proline: Another derivative with slight structural variations.
Uniqueness: this compound stands out due to its specific combination of acryloyl and l-proline, which imparts unique reactivity and functionality. Its ability to form responsive polymers makes it particularly valuable in biomedical and material science applications .
Properties
Molecular Formula |
C8H11NO3 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
(2S)-1-prop-2-enoylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H11NO3/c1-2-7(10)9-5-3-4-6(9)8(11)12/h2,6H,1,3-5H2,(H,11,12)/t6-/m0/s1 |
InChI Key |
UTDSSTFBUGDVAI-LURJTMIESA-N |
Isomeric SMILES |
C=CC(=O)N1CCC[C@H]1C(=O)O |
Canonical SMILES |
C=CC(=O)N1CCCC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















